molecular formula C12H10ClNO B14630823 Methyl(naphthalen-1-yl)carbamyl chloride CAS No. 57340-50-8

Methyl(naphthalen-1-yl)carbamyl chloride

Cat. No.: B14630823
CAS No.: 57340-50-8
M. Wt: 219.66 g/mol
InChI Key: CUWWPPCGNNYYSK-UHFFFAOYSA-N
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Description

Methyl(naphthalen-1-yl)carbamyl chloride is an organic compound that belongs to the class of carbamates It is characterized by the presence of a naphthalene ring, which is a fused pair of benzene rings, and a carbamyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl(naphthalen-1-yl)carbamyl chloride can be synthesized through several methods. One common approach involves the reaction of naphthalen-1-ylamine with phosgene (COCl₂) in the presence of a base such as pyridine. The reaction proceeds as follows:

Naphthalen-1-ylamine+PhosgeneMethyl(naphthalen-1-yl)carbamyl chloride+HCl\text{Naphthalen-1-ylamine} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} Naphthalen-1-ylamine+Phosgene→Methyl(naphthalen-1-yl)carbamyl chloride+HCl

This method requires careful handling of phosgene, a toxic and hazardous reagent.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of automated systems to handle the reagents safely. The reaction is typically carried out in a controlled environment to ensure the safety of the workers and the quality of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl(naphthalen-1-yl)carbamyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The carbamyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form naphthalen-1-ylamine and carbon dioxide.

    Oxidation and Reduction: The naphthalene ring can undergo oxidation and reduction reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Bases: Pyridine and triethylamine are often used to neutralize the hydrochloric acid formed during the reaction.

    Solvents: Organic solvents such as dichloromethane and tetrahydrofuran are commonly used to dissolve the reactants and facilitate the reaction.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, the major products can include N-substituted carbamates, esters, and thiocarbamates.

    Hydrolysis Products: Naphthalen-1-ylamine and carbon dioxide are the primary products of hydrolysis.

Scientific Research Applications

Methyl(naphthalen-1-yl)carbamyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl(naphthalen-1-yl)carbamyl chloride involves its interaction with specific molecular targets. The carbamyl chloride group can react with nucleophilic sites on proteins and enzymes, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the modification of protein function. The naphthalene ring can also interact with hydrophobic regions of biomolecules, affecting their structure and function.

Comparison with Similar Compounds

Similar Compounds

    Naphthalen-1-yl methylcarbamate: Similar structure but lacks the chloride group.

    Naphthalen-1-ylamine: The parent amine compound without the carbamyl chloride group.

    Methyl carbamate: Contains a carbamate group but lacks the naphthalene ring.

Uniqueness

Methyl(naphthalen-1-yl)carbamyl chloride is unique due to the presence of both the naphthalene ring and the carbamyl chloride group. This combination imparts specific chemical reactivity and biological activity that distinguishes it from other related compounds. The naphthalene ring provides hydrophobic interactions, while the carbamyl chloride group offers reactive sites for covalent bonding with nucleophiles.

Properties

CAS No.

57340-50-8

Molecular Formula

C12H10ClNO

Molecular Weight

219.66 g/mol

IUPAC Name

N-methyl-N-naphthalen-1-ylcarbamoyl chloride

InChI

InChI=1S/C12H10ClNO/c1-14(12(13)15)11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3

InChI Key

CUWWPPCGNNYYSK-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC2=CC=CC=C21)C(=O)Cl

Origin of Product

United States

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